Benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetraiodo-
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Overview
Description
Benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetraiodo- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of four iodine atoms and a hydroxyethylamino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetraiodo- typically involves multiple steps. One common method starts with the iodination of benzoic acid to introduce the iodine atoms at the 2, 3, 5, and 6 positions. This is followed by the introduction of the hydroxyethylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can remove the iodine atoms or modify the hydroxyethylamino group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce deiodinated derivatives or modified amino groups.
Scientific Research Applications
Benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetraiodo- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the iodine atoms contribute to the compound’s radiopacity. These interactions can affect various biochemical processes, making the compound useful in medical imaging and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetrafluoro-: Similar structure but with fluorine atoms instead of iodine.
Benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetrachloro-: Contains chlorine atoms instead of iodine.
Benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetrabromo-: Bromine atoms replace the iodine atoms.
Uniqueness
The presence of iodine atoms in benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetraiodo- makes it unique compared to its fluorinated, chlorinated, and brominated counterparts. Iodine atoms contribute to the compound’s radiopacity, making it particularly useful in medical imaging applications. Additionally, the hydroxyethylamino group provides specific reactivity and interaction capabilities that are not present in the other similar compounds.
Properties
CAS No. |
34737-08-1 |
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Molecular Formula |
C10H7I4NO4 |
Molecular Weight |
712.78 g/mol |
IUPAC Name |
4-(2-hydroxyethylcarbamoyl)-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C10H7I4NO4/c11-5-3(9(17)15-1-2-16)6(12)8(14)4(7(5)13)10(18)19/h16H,1-2H2,(H,15,17)(H,18,19) |
InChI Key |
HBJPTHOKQSUISW-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Origin of Product |
United States |
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